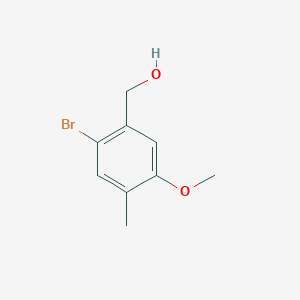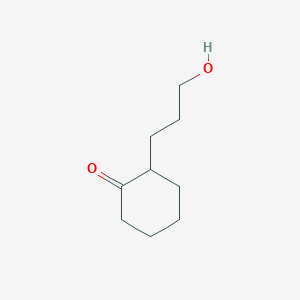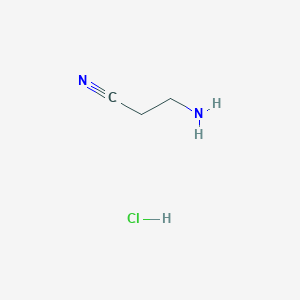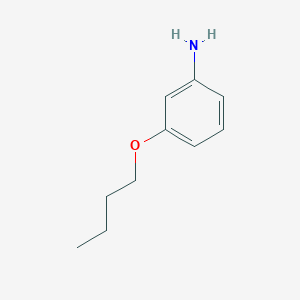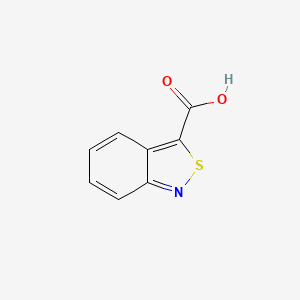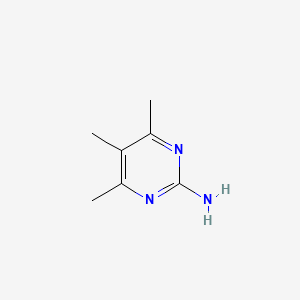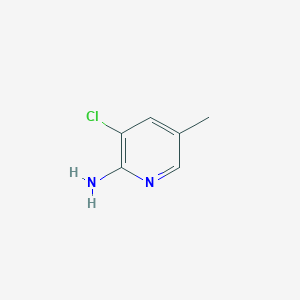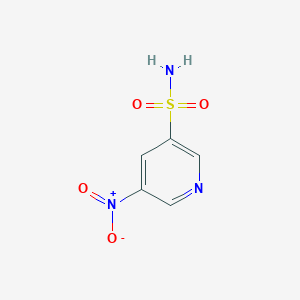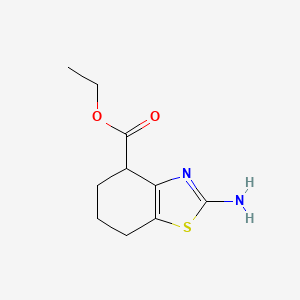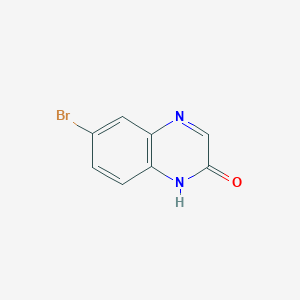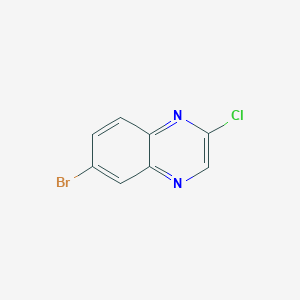
3-(Phenylsulfanyl)propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylsulfanyl)propanoyl chloride is a chemical compound that contains a phenylsulfanyl group attached to a propanoyl chloride moiety. This compound is of interest due to its potential utility in various organic synthesis reactions, where it can act as an intermediate or a reagent. The phenylsulfanyl group is a versatile functional group that can participate in a variety of chemical transformations, including nucleophilic substitutions and catalytic processes.
Synthesis Analysis
The synthesis of compounds related to 3-(phenylsulfanyl)propanoyl chloride often involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of derivatives of 3-(phenylsulfonimidoyl)propanoic acid involves the imination of the key sulfoxide followed by in situ coupling with a protected amino acid . Similarly, the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a related sulfonyl chloride, includes steps such as regioselective lithiation and copper-catalyzed C–O coupling .
Molecular Structure Analysis
The molecular structure of compounds containing phenylsulfanyl groups can be elucidated using various spectroscopic techniques. For example, structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its analogues provide insights into the electronic environment of the phenylsulfanyl group and its influence on the chemical shifts in NMR spectroscopy .
Chemical Reactions Analysis
Compounds with phenylsulfanyl groups can undergo a range of chemical reactions. The sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester serves as a recyclable catalyst for condensation reactions, demonstrating the reactivity of the sulfanyl group in catalysis . Additionally, the cyclization of 1,3-diaryl-3-phenylsulfanyl-1-propanols to thiochromans involves a [1,3]-PhS shift, showcasing the dynamic behavior of the phenylsulfanyl group in rearrangement reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(phenylsulfanyl)propanoyl chloride and related compounds are influenced by the presence of the phenylsulfanyl group. For instance, the gas-phase pyrolytic reaction of 3-phenylsulfanyl-1-propanol derivatives reveals the stability and reactivity of the phenylsulfanyl group under thermal conditions . The chlorination of hydroxyalkanesulfinate salts in a nonpolar medium to produce hydroxyalkanesulfonyl chlorides further illustrates the reactivity of sulfur-containing compounds .
科学的研究の応用
Photochromic and Acetate Sensing Properties
- 3-(Phenylsulfanyl)propanoyl chloride is utilized in the synthesis of 3-acylcoumarins, which exhibit photochromic properties and selective sensing for acetate ions. This application is significant in the field of molecular sensing and imaging (Rao & Desai, 2014).
Synthetic Applications
- The compound plays a role in preparing other sulfur-transfer agents, demonstrating its utility in the field of synthetic chemistry and material science (Klose, Reese, & Song, 1997).
- It is involved in cyclization reactions to produce thiochromans, highlighting its relevance in organic synthesis and the creation of new molecules (Skarżewski, Zielińska-Błajet, Roszak, & Turowska-Tyrk, 2003).
Biosensor Technology
- 3-(Phenylsulfanyl)propanoyl chloride is employed in the synthesis of compounds for forming functionalizable monolayers on hydroxylated surfaces, beneficial in biosensing applications (De La Franier, Jankowski, & Thompson, 2017).
Pyrolytic Reactions Study
- The compound is studied for its behavior in gas-phase pyrolytic reactions, providing insights into the thermal decomposition and reaction kinetics of organic molecules (Dib, Ibrahim, Al-Awadi, Ibrahim, & Al-Awadi, 2008).
Chiral Synthesis in Pharmaceuticals
- It's also used in asymmetric synthesis, particularly in producing chiral intermediates for antidepressant drugs, signifying its importance in pharmaceutical research (Choi, Choi, Kim, Uhm, & Kim, 2010).
Antimicrobial Agent Development
- Studies involve synthesizing novel compounds bearing a sulfonamide moiety with antimicrobial properties, where 3-(Phenylsulfanyl)propanoyl chloride plays a crucial role (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Safety And Hazards
特性
IUPAC Name |
3-phenylsulfanylpropanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKDFHHXZAIXDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507918 |
Source


|
| Record name | 3-(Phenylsulfanyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfanyl)propanoyl chloride | |
CAS RN |
51849-21-9 |
Source


|
| Record name | 3-(Phenylsulfanyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

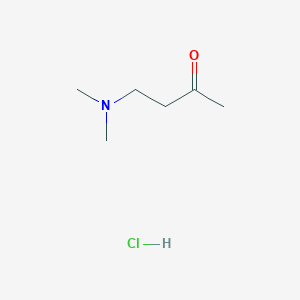
![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)
